molecular formula C15H28N2O5 B2863259 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane CAS No. 1823301-45-6

1,4-(Di-Boc)-6-hydroxy-1,4-diazepane

Cat. No.: B2863259
CAS No.: 1823301-45-6
M. Wt: 316.398
InChI Key: CNXHKECPYYPLBF-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Nitrogen Heterocycles in Organic Synthesis

Seven-membered heterocycles, particularly those containing nitrogen atoms, represent a significant class of organic compounds. google.com These structures, such as azepanes and diazepanes, are of considerable interest in synthetic and medicinal chemistry due to their prevalence in biologically active natural products and synthetic pharmaceuticals. google.comgoogle.comnih.gov The synthesis of these medium-sized rings often involves strategies like ring-closure, ring-expansion, and cycloaddition reactions. google.com The inherent flexibility of the seven-membered ring allows it to adopt various conformations, which can be crucial for biological activity. mdpi.com Nitrogen-containing heterocycles are fundamental components in a vast number of pharmaceuticals, including well-known drugs like diazepam (Valium), which features a benzodiazepine (B76468) structure. mdpi.com The development of efficient synthetic methods for these heterocycles is a continuing area of focus in organic chemistry, with many protocols utilizing metal or nonmetal-assisted reactions to facilitate the key carbon-nitrogen bond formations. google.com

Significance of the 1,4-Diazepane Ring System as a Molecular Scaffold

The 1,4-diazepane ring, a saturated seven-membered ring with two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. glpbio.com This designation is due to its frequent appearance in compounds exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. thermofisher.comnih.gov The 1,4-diazepane framework offers a three-dimensional structure with specific vectoral arrangements for substituents, which is advantageous for designing ligands that can interact with biological targets like G-protein coupled receptors (GPCRs). nih.govredalyc.org Its semi-rigid yet flexible nature allows for conformational adaptability, which can be fine-tuned to optimize binding affinity and selectivity for specific receptors. mdpi.com Consequently, the development of synthetic routes to create diverse libraries of 1,4-diazepane derivatives is a key strategy in modern drug discovery. redalyc.orgorganic-chemistry.org

Contextualization of 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane within the Diazepane Class

This compound is a functionalized derivative of the core 1,4-diazepane structure. Its specific features make it a valuable intermediate in multi-step organic synthesis. The components of the molecule serve distinct purposes:

1,4-Diazepane Core: Provides the fundamental seven-membered heterocyclic scaffold.

Hydroxy Group (-OH) at C-6: This functional group introduces a reactive site on the carbocyclic part of the ring. It can be used for further chemical transformations, such as oxidation to a ketone, esterification, or substitution reactions, allowing for the introduction of diverse functionalities.

Di-Boc Protecting Groups: The two tert-butoxycarbonyl (Boc) groups are attached to the nitrogen atoms. The Boc group is a common acid-labile protecting group for amines. nih.gov By protecting both nitrogen atoms, undesired side reactions at these positions are prevented during the modification of the hydroxyl group or other synthetic steps. The use of two Boc groups renders the amine functionalities inert to many reagents, ensuring that chemical transformations occur specifically at the desired C-6 position.

This combination of a core scaffold, a reactive functional group, and protecting groups makes this compound a versatile building block for the synthesis of more complex and substituted 1,4-diazepane derivatives for various research applications.

Table 1: Physicochemical Properties of 1,4-Diazepane and Related Protected Intermediates Note: Data for the Di-Boc derivative is calculated based on its structure, while others are sourced from available chemical data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Hexahydro-1,4-diazepine (Homopiperazine)505-66-8C₅H₁₂N₂100.16
tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-hexahydro-1,4-diazepine)112275-50-0C₁₀H₂₀N₂O₂200.28
tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1-Boc-6-hydroxy- nih.govdiazepane)956317-40-1C₁₀H₂₀N₂O₃216.28
Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate (this compound)N/AC₁₅H₂₈N₂O₅316.39

Research Directions and Challenges in the Synthesis and Functionalization of 1,4-Diazepanes

Current research in 1,4-diazepane chemistry is focused on several key areas. A primary objective is the development of novel, efficient, and stereoselective synthetic methodologies. The construction of the seven-membered ring remains a synthetic challenge due to entropic factors that can disfavor the formation of medium-sized rings. Strategies like intramolecular cyclization, such as the Mitsunobu reaction, are employed to overcome these hurdles. google.com

Another significant direction is the creation of diverse molecular libraries based on the 1,4-diazepane scaffold for high-throughput screening in drug discovery programs. organic-chemistry.org This involves the development of robust functionalization techniques that allow for the introduction of a wide variety of substituents at different positions on the diazepane ring. Research into multicomponent reactions (MCRs) is also gaining traction as a means to rapidly assemble complex diazepine (B8756704) structures in a single step. organic-chemistry.org

Challenges in this field include controlling the regioselectivity and stereoselectivity of reactions, particularly for chiral diazepanes. Furthermore, the selective functionalization of one nitrogen atom over the other in an unprotected diazepane can be difficult, often necessitating multi-step protection-deprotection strategies. mdpi.com The synthesis of specific substituted diazepanes, such as those with functionality on the carbon backbone, often requires bespoke synthetic routes starting from carefully chosen precursors.

Table 2: Illustrative Spectroscopic Data for a Boc-Protected Diazepane Derivative Note: This table provides representative ¹H-NMR data for a related compound, tert-Butyl 1,4-diazepane-1-carboxylate, to illustrate typical chemical shifts for the protons on the diazepane ring and the Boc group.

Proton AssignmentRepresentative Chemical Shift (δ, ppm)
Boc group (-C(CH₃)₃)~1.40 (singlet, 9H)
Ring Protons (-CH₂-) adjacent to N-Boc~3.1-3.7 (multiplet)
Ring Protons (-CH₂-) adjacent to -NH~2.8-3.1 (multiplet)
Central Ring Protons (-CH₂-)~1.6-1.8 (multiplet)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHKECPYYPLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 1,4 Di Boc 6 Hydroxy 1,4 Diazepane

Reactions at the Hydroxyl Group (e.g., oxidation, dehydrative coupling, derivatization)

The secondary alcohol at the C-6 position is a key site for introducing further molecular complexity. Standard transformations for secondary alcohols, including oxidation, derivatization, and substitution, are applicable, though the specific reactivity of the diazepane ring system can influence reaction outcomes.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, using a range of modern oxidizing agents. Mild conditions are generally preferred to avoid side reactions involving the Boc-protected amines. Methods such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or copper/TEMPO-catalyzed aerobic oxidation are suitable for this transformation. nih.govresearchgate.net These methods are known for their high efficiency in oxidizing N-protected amino alcohols without causing epimerization at adjacent stereocenters. nih.gov

Derivatization: The hydroxyl group readily undergoes reactions to form esters and ethers.

Acylation: Esterification can be achieved by treating the alcohol with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or modify the compound's biological properties. libretexts.orgresearchgate.net

Etherification: Formation of ethers can be accomplished under Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Dehydrative Coupling and Substitution: The Mitsunobu reaction is a powerful tool for dehydrative coupling, typically proceeding with inversion of stereochemistry at a chiral center. nih.govorganic-chemistry.org However, attempts to perform a Mitsunobu reaction on a closely related 6-hydroxy-1,4-diazepan-2-one substrate did not result in the expected inversion product. Instead, a stereoselective ring contraction occurred, yielding a 1,4-piperazine-2-one derivative. researchgate.net This outcome was attributed to the transannular participation of the N-4 nitrogen atom, highlighting the unique reactivity imparted by the diazepane scaffold. researchgate.net This suggests that similar nucleophilic participation from N-1 or N-4 in 1,4-(di-Boc)-6-hydroxy-1,4-diazepane could divert substitution reactions at C-6 away from the expected pathways.

Reaction TypeReagents and ConditionsProduct Functional GroupNotes
Oxidation Dess-Martin periodinane (DMP), CH₂Cl₂KetoneMild conditions, avoids heavy metals.
Oxidation (COCl)₂, DMSO, Et₃N (Swern)KetoneRequires low temperatures (-78 °C).
Acylation Acyl chloride (RCOCl), Et₃N, CH₂Cl₂EsterForms a C-6 ester derivative.
Etherification 1. NaH, THF; 2. Alkyl halide (R-X)EtherForms a C-6 ether derivative.
Substitution PPh₃, DIAD/DEAD, Nucleophile (Nu-H)Varies (Ester, Azide, etc.)May lead to unexpected ring contraction instead of direct substitution. researchgate.net

Manipulation of the Boc Protecting Groups

The two tert-butoxycarbonyl (Boc) groups are critical for masking the reactivity of the diazepane nitrogens during transformations at other sites. Their removal or replacement is a key step in the elaboration of the diazepane core.

The Boc protecting group is characteristically labile under acidic conditions. Complete removal of both Boc groups from this compound can be readily achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.

Selective mono-deprotection of the two chemically equivalent Boc groups is more challenging but can be achieved. One strategy involves the use of precisely one equivalent of acid to form a mono-protonated diamine salt. scielo.org.mxresearchgate.net This protonated amine is deactivated towards further reaction, allowing for the potential selective removal of the remaining Boc group under carefully controlled conditions, although this typically leads to mixtures of starting material, mono-deprotected, and di-deprotected products. sigmaaldrich.com Alternative strategies, such as thermal deprotection in continuous flow systems, have shown selectivity for removing aryl N-Boc groups in the presence of alkyl N-Boc groups, though selectivity between two identical alkyl N-Boc groups remains difficult. nih.gov

Following a successful selective mono-deprotection, the free secondary amine can be re-protected with a group that is orthogonal to the remaining Boc group. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective unmasking of one nitrogen atom in the presence of the other.

This strategy is foundational for the synthesis of unsymmetrically substituted diazepanes. For instance, after removing one Boc group, the resulting mono-Boc-diazepane can be reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to yield an N-Boc, N'-Fmoc protected diazepane. The Fmoc group is stable to the acidic conditions used to remove the Boc group but is readily cleaved by bases like piperidine. Conversely, the Boc group is stable to the basic conditions used for Fmoc removal. Other useful orthogonal partners for the Boc group include the carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis, and the allyloxycarbonyl (Alloc) group, which is cleaved by palladium(0) catalysis.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)Fmoc, Cbz, Alloc, Ac
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz, Alloc, Ac
CarbobenzyloxyCbzH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, Alloc, Ac
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Boc, Fmoc, Cbz, Ac
AcetylAcAcidic or Basic HydrolysisBoc, Fmoc, Cbz, Alloc

Reactivity of the Diazepane Nitrogen Atoms

Upon removal of one or both Boc groups, the nucleophilic secondary nitrogen atoms become available for a wide range of transformations, enabling the construction of diverse diazepane-based scaffolds.

The deprotected diazepane nitrogen(s) can undergo standard nucleophilic substitution and addition reactions.

N-Alkylation: The secondary amines can be alkylated using alkyl halides in the presence of a base to scavenge the resulting acid. A more versatile and widely used method is reductive amination, where the amine is treated with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method has been successfully used to introduce hydroxybenzyl arms onto a 1,4-diazepane-6-amine core, demonstrating its utility for creating complex, multi-substituted diazepane structures. nih.gov

N-Acylation: The formation of amides is readily achieved by reacting the free amine with acyl chlorides or anhydrides, often in the presence of a base. This reaction is typically high-yielding and serves to introduce a wide variety of functional groups onto the diazepane ring. rsc.org

Reaction TypeReagentsProduct
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃)N-alkyl diazepane
Reductive Amination Aldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)₃N-alkyl diazepane
N-Acylation Acyl chloride (RCOCl), Base (e.g., Et₃N)N-acyl diazepane (Amide)
N-Sulfonylation Sulfonyl chloride (RSO₂Cl), BaseN-sulfonyl diazepane (Sulfonamide)

Beyond simple alkylation and acylation, the deprotected nitrogen atoms can participate in a variety of other bond-forming reactions. For example, reaction with isocyanates or isothiocyanates yields substituted ureas and thioureas, respectively. Reaction with sulfonyl chlorides provides stable sulfonamides. Furthermore, the two nitrogen atoms can be used to tether other molecules or to form part of a larger macrocyclic structure, making the deprotected diazepane a valuable scaffold in medicinal and materials chemistry. The conversion of diazepinones to amidines by reaction with an appropriate amine has also been reported, showcasing further transformative potential of the diazepine (B8756704) core. jocpr.com

Ring System Transformations and Rearrangements

While specific literature detailing ring system transformations and rearrangements starting directly from this compound is not extensively available, the broader class of diazepanes and related seven-membered heterocycles undergo various intriguing structural alterations. These transformations are often driven by ring strain, substituent effects, and reaction conditions, leading to either ring expansion or contraction.

One notable example in the synthesis of related structures involves a ring expansion strategy to form homopiperazin-5-ones (1,4-diazepan-5-ones). In this approach, imidazolidines react with cyclobutenones in a Zn(OTf)₂-catalyzed ring expansion to yield the seven-membered diazepane ring. acs.org This method highlights a synthetic pathway where a smaller ring is expanded to achieve the diazepine core.

Another relevant transformation is the unexpected rearrangement observed in the synthesis of chlordiazepoxide, a benzodiazepine (B76468). The treatment of a quinazoline-N-oxide with methylamine (B109427) resulted in an unanticipated ring expansion from a six-membered quinazoline (B50416) ring to a seven-membered benzodiazepine ring. researchgate.net This type of rearrangement underscores the potential for skeletal reorganization in related heterocyclic systems under specific reaction conditions.

These examples from the broader literature on seven-membered nitrogen-containing heterocycles suggest the potential for such rearrangements in appropriately functionalized 1,4-diazepane systems. However, documented instances of ring transformations originating from this compound itself remain a subject for future investigation.

Table 1: Examples of Ring System Transformations in Diazepane and Related Systems

Starting Material ClassReagent/CatalystTransformation TypeProduct ClassReference
ImidazolidinesCyclobutenones / Zn(OTf)₂Ring ExpansionHomopiperazin-5-ones acs.org
Quinazoline-N-oxideMethylamineRing ExpansionBenzodiazepine-N-oxide researchgate.net

Chiral Pool Transformations and Stereochemical Integrity Preservation

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. The use of the chiral pool, which employs readily available chiral natural products as starting materials, is a powerful strategy for constructing complex chiral molecules. In the context of 1,4-diazepanes, this approach is utilized to create derivatives with defined stereochemistry.

A prominent example is the synthesis of 1,2,4-trisubstituted 1,4-diazepanes from enantiomerically pure amino acids. nih.gov This strategy leverages the inherent chirality of the amino acid backbone to construct the chiral diazepane ring. The key step often involves an intramolecular coupling reaction to form the seven-membered ring, with the original stereocenter from the amino acid dictating the stereochemistry of the final product. nih.govresearchgate.net This process demonstrates the preservation of stereochemical integrity from the chiral starting material to the diazepane product.

The stereochemical configuration of chiral diazepanes is crucial for their biological activity. Studies on chiral 1,4-benzodiazepines have shown that their interaction with biological targets, such as liver microsomes and serum albumin, can be highly stereoselective. nih.govnih.gov This underscores the importance of maintaining stereochemical integrity during the synthesis and transformation of these molecules. While these examples focus on the synthesis of the chiral diazepane ring rather than transformations of an already chiral this compound, they highlight the principles of stereochemical control within this class of compounds.

Table 2: Chiral Pool Synthesis of 1,4-Diazepane Derivatives

Chiral Starting MaterialKey Reaction StepProductStereochemical OutcomeReference
Enantiomerically pure amino acidsIntramolecular EDC coupling1,2,4-Trisubstituted 1,4-diazepanesPreservation of stereochemistry from the starting amino acid nih.govresearchgate.net

Derivative Synthesis and Chemical Applications

Synthesis of Novel 1,4-Diazepane Derivatives from 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane and its Analogs

The synthesis of novel derivatives from this compound allows for systematic exploration of the chemical space around the diazepane core. This process typically involves sequential or orthogonal deprotection and functionalization steps to introduce desired substituents at the nitrogen and carbon atoms of the ring.

The two nitrogen atoms of the 1,4-diazepane ring are primary sites for structural modification. The Boc protecting groups can be removed under acidic conditions, for instance using trifluoroacetic acid in methylene (B1212753) chloride, to liberate the secondary amines. google.com These free amines are then available for a variety of functionalization reactions.

A common strategy for N-diversification is reductive amination. For example, studies on the related compound 1,4-diazepan-6-amine (B1415134) (DAZA) have shown that the secondary amines of the diazepane ring can react with aldehydes in a condensation reaction, followed by reduction with an agent like sodium borohydride (B1222165), to yield N-alkylated products. nih.govnih.gov This method allows for the introduction of a wide range of substituents, including various alkoxy-hydroxybenzyl groups. nih.govnih.gov The reaction can be controlled to produce mono-, di-, or tri-alkylated products by adjusting the stoichiometry of the reagents. nih.govnih.gov

Other N-functionalization reactions include acylation with acyl chlorides or anhydrides, and arylation via cross-coupling reactions, significantly broadening the scope of accessible derivatives. The choice of reaction conditions is crucial to control the degree of substitution and achieve the desired product.

Table 1: Examples of N-Substitutions on the 1,4-Diazepane Ring
Reaction TypeReagentsResulting N-SubstituentReference
Reductive Amination4-Alkoxy-2-hydroxybenzaldehyde, Sodium Borohydride4-Alkoxy-2-hydroxybenzyl nih.govnih.gov
Sulfonylation5-Chlorosulfonyl-4-fluoroisoquinoline, Triethylamine (B128534)(4-Fluoroisoquinolin-5-yl)sulfonyl google.com
AcylationAcetyl ChlorideAcetyl acs.org
AlkylationCyclohexylmethyl bromideCyclohexylmethyl researchgate.net

The hydroxyl group at the C6 position of this compound is a versatile functional handle for introducing a variety of side chains. Standard organic transformations can be employed to modify this group. For instance, the alcohol can be oxidized to a ketone, yielding a 1,4-(Di-Boc)-1,4-diazepan-6-one. This ketone can then undergo further reactions, such as Grignard additions or Wittig reactions, to introduce carbon-based substituents.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a range of nucleophiles (e.g., azides, cyanides, thiols, or amines) allows for the introduction of diverse functionalities at the C6 position. This late-stage diversification strategy is highly efficient for creating libraries of compounds for biological screening. researchgate.net While diversification at C6 is a primary route from the title compound, synthetic strategies also allow for the introduction of chirality and various side chains at other positions, such as C2 and C5, during the initial synthesis of the diazepane ring itself. acs.org

Trisubstituted diazepane systems, featuring modifications at N1, N4, and a carbon position (e.g., C6), are of significant interest as they present a three-dimensional arrangement of functional groups that can be tailored for specific biological targets. acs.org The synthesis of such systems can be achieved through a combination of the strategies outlined above.

A synthetic route can begin with the functionalization of the C6-hydroxyl group, while the nitrogens remain Boc-protected. Following the introduction of the desired C6 side chain, the Boc groups are removed, and the two nitrogen atoms can be sequentially or simultaneously functionalized. Research on the alkylation of 1,4-diazepan-6-amine has demonstrated that careful control of reaction conditions can lead to the formation of trialkylated products, where substituents are added to both ring nitrogens and the exocyclic amine. nih.govnih.gov A similar principle applies to the C6-hydroxy analog, where N-alkylation or N-acylation would follow the modification at C6.

Another powerful approach involves the total synthesis of the trisubstituted ring system from linear precursors. For example, a reversibly protected hexahydro-1H-3-oxo-2(S)-benzyl-5(S)-(tert-butyloxycarbonyl)-1,4-diazepine has been synthesized. acs.org This synthon allows for subsequent elaboration by substituting the functional groups at the secondary amine and carboxyl positions, providing a versatile scaffold for creating trisubstituted diazepane derivatives. acs.org

Table 2: Strategies for Trisubstituted Diazepane Synthesis
StrategyKey StepsPositions SubstitutedReference
Sequential Functionalization of Scaffold1. C6-OH modification. 2. N-Boc deprotection. 3. N-alkylation/acylation.N1, N4, C6 nih.govnih.gov
Total Synthesis from Linear Precursor1. Reductive alkylation of an amino acid ester. 2. Cyclization via lactam formation. 3. Elaboration of functional groups.N1, C2, C5 acs.org

This compound as a Building Block in Complex Organic Synthesis

The 1,4-diazepane ring is considered a privileged structure in medicinal chemistry due to its ability to serve as a scaffold for compounds with a wide range of biological activities. jocpr.comresearchgate.net this compound, with its protected nitrogens and functionalizable hydroxyl group, is an ideal starting material for accessing these valuable compounds.

The diazepane framework is central to numerous therapeutic agents, including anticonvulsants, analgesics, sedatives, and antidepressants. nih.gov The synthesis of novel derivatives from this compound allows for the creation of new chemical entities that can be screened for various pharmacological activities. For instance, dibenzepine is an antidepressant drug built on a dibenzo[b,e] acs.orgjocpr.comdiazepine (B8756704) core, highlighting the therapeutic potential of this heterocyclic system. mdpi.com

A specific application is the synthesis of complex chelating agents. The related scaffold, 1,4-diazepan-6-amine, has been used to create hexadentate chelators by attaching three 2-hydroxybenzyl pendant arms to the three nitrogen atoms. nih.govnih.gov These molecules are designed to coordinate with radiometals like Gallium-68, demonstrating the utility of the diazepane core in developing agents for applications such as medical imaging. nih.govnih.gov The use of this compound as a starting material provides a pathway to similar complex structures with tailored properties for pharmaceutical and diagnostic applications.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The conformationally constrained seven-membered ring of 1,4-diazepane makes it an excellent scaffold for this purpose. acs.org

Specifically, substituted 1,4-diazepane rings can be designed to mimic the β-turn secondary structure of peptides. acs.org A trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring has been synthesized and proposed as a novel dipeptidomimetic system. acs.org This diazepinone-based scaffold can be incorporated into larger bioactive peptides or used as a standalone molecule to interact with peptide receptors. acs.org The synthetic routes developed allow for the introduction of different chiralities and the diversification of side chains, enabling the creation of molecular scaffolds that can reproduce a biologically relevant topology. acs.org The use of building blocks like this compound facilitates the synthesis of these complex peptidomimetic structures, which are valuable tools in drug discovery.

Construction of Fused and Condensed Heterocyclic Ring Systems

The strategic functionalization of this compound opens pathways to the synthesis of intricate fused and condensed heterocyclic ring systems, such as pyrrolo nih.govresearchgate.netbenzodiazepines and tetrahydropyridopyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

A key transformation to enable the construction of these fused ring systems is the conversion of the 6-hydroxy group into a functionality that can participate in cyclization reactions. A plausible synthetic route involves the initial oxidation of the secondary alcohol in this compound to the corresponding ketone, 6-oxo-1,4-(Di-Boc)-diazepane. This oxidation can be achieved using a variety of standard oxidizing agents.

Following the formation of the ketone, a reductive amination reaction can be employed to introduce a second amino group at the 6-position, yielding a 1,4-diazepane-6-diamine derivative. This diamine is a crucial intermediate for the subsequent construction of fused heterocyclic rings.

Pyrrolo nih.govresearchgate.netbenzodiazepines:

The synthesis of pyrrolo nih.govresearchgate.netbenzodiazepines can be envisioned through the reaction of the in-situ generated 1,4-diazepane-6-diamine with a suitable dicarbonyl compound or its equivalent. For instance, condensation with a 1,4-dicarbonyl compound, followed by cyclization and aromatization, would lead to the formation of the pyrrole (B145914) ring fused to the diazepine core. The general strategies for the synthesis of pyrrolo nih.govresearchgate.netbenzodiazepines often involve the cyclization of an appropriately substituted pyrrolidine (B122466) or proline derivative with an aminobenzoyl moiety. nih.govresearchgate.netresearchgate.netmdpi.com Adapting this approach, the 1,4-diazepane-6-diamine could be reacted with a suitable ortho-halobenzoyl chloride followed by an intramolecular cyclization to form the benzodiazepine (B76468) ring system.

Tetrahydropyridopyrimidine Derivatives:

Similarly, the 1,4-diazepane-6-diamine intermediate can serve as a precursor for tetrahydropyridopyrimidine derivatives. The construction of the pyrimidine (B1678525) ring can be achieved by reacting the diamine with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. This condensation reaction would lead to the formation of the six-membered pyrimidine ring fused to the diazepine framework.

Catalytic Applications and Coordination Chemistry of 1,4-Diazepane-based Ligands

The 1,4-diazepane scaffold is a valuable platform for the design of multidentate ligands for coordination chemistry and catalysis. The nitrogen atoms within the diazepine ring can be functionalized with various donor groups to create ligands with specific coordination preferences and catalytic activities.

Design and Synthesis of 1,4-Diazepane-derived Ligands

The synthesis of 1,4-diazepane-derived ligands from this compound first requires the deprotection of the Boc groups. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the free 1,4-diazepan-6-ol.

Subsequent N-alkylation of the deprotected diazepine with appropriate electrophiles allows for the introduction of coordinating arms. A common strategy for creating tetradentate N4 ligands involves the reaction of the diamine with two equivalents of a pyridine-containing alkylating agent, such as 2-(chloromethyl)pyridine (B1213738) or 2-picolyl chloride. This results in the formation of ligands like 1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane.

Ligand PrecursorReagentResulting Ligand Structure
1,4-Diazepane2-(Chloromethyl)pyridine1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane

Role in Metal-Catalyzed Reactions (e.g., CO2 conversion)

1,4-Diazepane-based ligands have shown significant promise in metal-catalyzed reactions, particularly in the activation and conversion of carbon dioxide (CO2), a critical area of research for sustainable chemistry.

Zinc complexes featuring tetradentate N4 ligands derived from 1,4-diazepane have been demonstrated to be effective catalysts for the coupling of CO2 with epoxides to produce cyclic carbonates. In these catalytic systems, the zinc center acts as a Lewis acid to activate the epoxide, while the diazepine-based ligand modulates the electronic and steric properties of the metal center, influencing its catalytic activity. The coordination of the N4 ligand to the zinc ion is crucial for the catalytic cycle. mdpi.com

The proposed mechanism for the zinc-catalyzed conversion of CO2 often involves the coordination of the epoxide to the zinc center. This is followed by a nucleophilic attack of a co-catalyst or another molecule on the epoxide, leading to ring-opening. The resulting species then reacts with CO2, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the active catalyst. The flexibility of the 1,4-diazepane ring can play a role in accommodating the geometric changes of the metal center during the catalytic cycle.

Catalyst SystemReactionProduct
Zinc(II) complex with 1,4-diazepane-based N4 ligandCO2 + EpoxideCyclic Carbonate

Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical structure and the connectivity of atoms.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The chemical shifts of the protons would indicate their electronic environment. For instance, protons adjacent to the nitrogen atoms of the diazepane ring and the hydroxyl group would have characteristic chemical shifts. Integration of the signals would confirm the number of protons in each environment, and coupling patterns (splitting of signals) would reveal adjacent protons, helping to piece together the carbon skeleton.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon framework. The number of signals would indicate the number of unique carbon atoms. The chemical shifts would differentiate between the carbonyl carbons of the Boc protecting groups, the carbons of the diazepane ring, and the carbons of the tert-butyl groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish which protons are coupled to each other, confirming the connectivity of protons within the diazepane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity across the nitrogen atoms and the placement of the Boc groups and the hydroxyl group on the diazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the stereochemistry and conformation of the seven-membered diazepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

HRMS would be used to determine the exact molecular weight of "1,4-(Di-Boc)-6-hydroxy-1,4-diazepane" with high precision. This high-resolution measurement allows for the determination of the elemental formula of the molecule, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

LC/HRMS combines the separation power of liquid chromatography with the analytical capabilities of high-resolution mass spectrometry. This technique would be used to analyze the purity of the compound and to obtain its accurate mass, even in the presence of impurities.

Tandem mass spectrometry involves multiple stages of mass analysis. In an MS/MS experiment, the molecular ion of "this compound" would be isolated and then fragmented. The analysis of the resulting fragment ions would provide valuable information about the structure of the molecule, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. For example, the loss of the Boc groups would be an expected fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationacs.orgnih.gov

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring the vibrations of its bonds. For this compound, these methods provide definitive evidence for its key structural features, including the hydroxyl group, the carbamate (B1207046) carbonyls of the Boc protecting groups, and the aliphatic C-H and C-N bonds of the diazepane ring.

In the IR spectrum of this compound, the presence of the hydroxyl (-OH) group is confirmed by a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. The C-H stretching vibrations of the aliphatic diazepane ring and the tert-butyl groups appear in the 3000-2850 cm⁻¹ range. The most prominent feature for the di-Boc protection is the strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carbamate groups, which typically appears around 1690-1670 cm⁻¹. Furthermore, C-N stretching vibrations associated with the diazepane ring and the carbamate structure can be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman would be particularly useful for observing the symmetric stretching of the C-C bonds within the tert-butyl groups and the diazepane backbone.

Table 1: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3500 - 3200Broad, Medium-Strong
C-H (Aliphatic)Stretching3000 - 2850Medium-Strong
C=O (Boc Carbamate)Stretching1690 - 1670Strong, Sharp
C-N (Amine/Carbamate)Stretching1300 - 1000Medium

X-ray Crystallography for Absolute Stereochemistry and Conformationacs.orgnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. For cyclic systems like the 1,4-diazepane ring, crystallography reveals the preferred ring conformation (e.g., chair, boat, or twist-boat).

While the specific crystal structure of this compound is not widely published, analysis of related diazepane structures provides insight into the expected findings. For instance, the crystal structure of 1,4-ditosyl-1,4-diazepane (B1297171) has been determined, showing the conformation of the seven-membered ring. nih.gov Similarly, the structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide has been elucidated, confirming the connectivity and stereochemistry of the hydroxyl group on the diazepane core. nih.gov

In a crystallographic study of this compound, the analysis would yield precise coordinates for each atom. This data would confirm the position of the hydroxyl group at the C6 position and establish its stereochemical orientation (R or S) if the compound is chiral. The conformation of the seven-membered diazepane ring, influenced by the bulky di-Boc protecting groups, would be definitively established. The bulky tert-butyl groups would likely dictate a specific, sterically minimized ring pucker.

Table 2: Representative Crystallographic Data Parameters for Diazepane Derivatives nih.gov
ParameterDescriptionTypical Value/Information Obtained
Crystal SystemThe symmetry of the crystal lattice.e.g., Orthorhombic
Space GroupDescribes the symmetry operations of the unit cell.e.g., P2₁2₁2₁
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.Measured in Ångströms (Å)
Bond LengthsThe distance between the nuclei of two bonded atoms.e.g., C-C, C-N, C-O bonds (typically 1.4-1.6 Å)
Bond AnglesThe angle formed between three connected atoms.e.g., C-N-C, C-C-O angles
Torsion AnglesDefine the conformation of the diazepane ring.Determines chair/boat/twist conformation

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)nih.gov

Chromatographic techniques are indispensable for the separation, purification, and assessment of purity of synthetic compounds like this compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. For a moderately polar compound such as this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexanes. The compound's retention factor (Rƒ) value depends on its affinity for the stationary and mobile phases. Impurities, such as starting materials or byproducts, will typically have different Rƒ values, appearing as separate spots on the plate.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution analysis of purity. A reversed-phase HPLC method is commonly used for Boc-protected amines. tandfonline.comresearchgate.net In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water. The presence of the Boc groups increases the lipophilicity of the molecule, leading to good retention and separation on a C18 column. A UV detector is typically used for detection, as the carbamate functional groups exhibit some UV absorbance. HPLC can precisely quantify the purity of the compound and separate it from closely related impurities. However, care must be taken with the mobile phase composition, as highly acidic conditions (e.g., using trifluoroacetic acid, TFA) can potentially lead to the cleavage of the acid-sensitive Boc protecting groups. researchgate.net

Table 3: Typical HPLC and TLC Conditions for Analysis of Boc-Protected Amines
TechniqueParameterTypical Conditions
TLCStationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseEthyl Acetate / Hexanes gradient (e.g., 30:70 to 50:50)
DetectionUV light (254 nm) or chemical stain (e.g., potassium permanganate)
HPLCStationary PhaseReversed-Phase C18 (e.g., 5 µm, 250 x 4.6 mm)
Mobile PhaseAcetonitrile / Water gradient
DetectorUV-Vis (e.g., at 210-220 nm)
Flow Rate~1.0 mL/min

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for predicting a wide range of molecular properties from first principles. The choice of method depends on the desired balance between computational cost and accuracy, ranging from highly precise ab initio techniques to more computationally efficient semi-empirical approaches.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, based on the Hartree-Fock formalism, are known for their high accuracy but are also computationally intensive, which can limit their application to larger or more complex molecules. For a molecule such as 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane, ab initio calculations would be employed to determine precise electronic properties, such as molecular orbital energies, electron density distribution, and ionization potentials. However, the conformational flexibility of the seven-membered ring and the presence of multiple rotatable bonds in the Boc substituents would make a comprehensive conformational search using high-level ab initio methods particularly demanding.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations in organic chemistry due to its favorable balance of accuracy and computational efficiency. nih.gov DFT methods, particularly those using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), have proven effective in studying the structural and electronic properties of nitrogen-containing heterocyclic compounds. researchgate.net

For this compound, DFT calculations using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)) can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Molecular Properties Calculable via DFT (B3LYP)

Property Description Relevance
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Provides bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies Theoretical prediction of infrared (IR) spectra. Used to characterize functional groups and confirm stable structures.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Reveals regions of positive and negative charge, predicting sites for intermolecular interactions.

| Mulliken Atomic Charges | A method for estimating the partial charge on each atom. | Helps in understanding the electronic distribution within the molecule. |

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and obtain some parameters from experimental data to simplify calculations. uni-muenchen.dewikipedia.org Methods like PM3 (Parameterization Method 3) are computationally much faster than ab initio or DFT methods, making them suitable for very large molecules or for performing initial explorations of the potential energy surface, such as preliminary conformational searches. ias.ac.in

These methods have been successfully applied to model properties of various nitrogen-containing heterocycles. nih.gov For this compound, PM3 could be used to rapidly screen a large number of possible conformations of the flexible seven-membered ring to identify low-energy candidates for further analysis by more accurate DFT or ab initio methods. However, it is important to be aware of the limitations of PM3, which can include inaccuracies in describing hydrogen bonds and the pyramidalization of sp3-hybridized nitrogen atoms. wustl.edu

Table 2: Comparison of Quantum Chemical Calculation Methods

Method Basis Computational Cost Accuracy Typical Application
Ab Initio Derived from first principles, no empirical data. Very High High Small, rigid molecules; high-precision electronic properties.
DFT (e.g., B3LYP) Based on electron density, includes some empirical parameters in the functional. Medium Good Medium to large molecules; geometry optimization, electronic and spectroscopic properties. nih.govresearchgate.net

| Semi-Empirical (e.g., PM3) | Simplified Hartree-Fock with extensive empirical parameterization. uni-muenchen.de | Low | Moderate | Large molecules; initial conformational screening, qualitative analysis. ias.ac.in |

Conformational Analysis of the Seven-Membered Ring System

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt multiple conformations. Understanding this conformational behavior is crucial as the three-dimensional shape of the molecule dictates its physical properties and biological interactions.

Unlike well-defined six-membered rings, seven-membered heterocyclic systems are conformationally complex. They can exist in several low-energy forms, including chair, boat, and various twist-boat and twist-chair conformations. nih.govresearchgate.net For N,N'-disubstituted 1,4-diazepane derivatives, computational studies, NMR spectroscopy, and X-ray crystallography have often identified a twist-boat conformation as the most stable, low-energy arrangement. nih.gov The presence of a non-planar diazepine (B8756704) ring can also lead to conformational chirality, even in the absence of a stereocenter. researchgate.net The interconversion between these conformations, known as ring flipping, typically has a low energy barrier. researchgate.net

Table 3: Potential Conformations of the 1,4-Diazepane Ring

Conformation Description Stability Note
Chair Analogous to the cyclohexane (B81311) chair, but more flexible. Generally a higher energy conformation for this system.
Boat A flexible conformation with multiple possible variations. Often observed in diazepine ring systems. researchgate.net
Twist-Boat A twisted variant of the boat conformation. Frequently identified as the lowest-energy conformation for substituted 1,4-diazepanes. nih.gov

| Twist-Chair | A twisted variant of the chair conformation. | Another possible low-energy conformation. |

The specific substituents on the 1,4-diazepane ring play a critical role in determining its preferred conformation. In this compound, the two bulky tert-butoxycarbonyl (Boc) groups and the hydroxyl group exert significant steric and electronic effects.

The two large Boc groups attached to the nitrogen atoms introduce substantial steric hindrance. This steric repulsion will heavily restrict the conformational freedom of the seven-membered ring. The molecule will preferentially adopt a conformation that minimizes the steric clash between these bulky groups. This steric demand is a dominant factor in favoring specific twist-boat or boat-like arrangements where the Boc groups can occupy pseudo-equatorial positions, maximizing their separation.

Table 4: Influence of Substituents on Conformation

Substituent Position Primary Influence Expected Conformational Effect
Di-Boc N1, N4 Steric Hindrance Restricts ring flexibility; forces the ring into a conformation that maximizes the distance between the bulky groups.

| Hydroxyl | C6 | Hydrogen Bonding / Polarity | Can form intramolecular hydrogen bonds, locking the ring into a more rigid conformation. |

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at the electronic level. For a molecule like this compound, these studies would offer significant insights into its behavior.

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, a computational study would calculate the energies of these orbitals to predict its reactivity. A lower energy gap might indicate a higher propensity to engage in chemical reactions. nih.gov

Hypothetical Data for HOMO-LUMO Analysis:

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com It helps to identify electron-rich regions (nucleophilic sites), which are typically colored red, and electron-poor regions (electrophilic sites), colored blue. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and Boc groups, indicating these as sites for electrophilic attack. The areas around hydrogen atoms would exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. ijpcbs.com

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated based on the HOMO and LUMO energies.

Global Softness (S): The reciprocal of chemical hardness, softness indicates how easily a molecule will undergo a chemical reaction.

Chemical Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

These descriptors would be calculated to provide a quantitative assessment of the reactivity of this compound.

Hypothetical Chemical Reactivity Descriptors:

DescriptorFormulaHypothetical Value
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.65 eV
Global Softness (S)1 / η0.38 eV⁻¹
Electrophilicity Index (ω)μ² / 2η (where μ is chemical potential)2.75 eV
Note: This data is illustrative and not based on actual experimental or computational results.

Mechanistic Insights from Computational Modeling

Computational modeling can be used to simulate chemical reactions, providing a deeper understanding of reaction mechanisms that can be difficult to probe experimentally.

By mapping the potential energy surface of a reaction, computational models can elucidate the step-by-step pathway from reactants to products. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could identify key intermediates and determine the most energetically favorable reaction route. nih.gov This is crucial for optimizing reaction conditions and predicting potential side products.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. nih.gov Computational analysis allows for the precise location and characterization of transition state structures. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. For this compound, analyzing the transition states of its potential reactions would provide critical information about the feasibility and kinetics of those transformations.

Proton Transfer Processes

Proton transfer is a fundamental chemical reaction that can occur intramolecularly or intermolecularly, influencing the reactivity and properties of a molecule. For this compound, computational studies can elucidate the mechanisms and energetics of proton transfer involving the hydroxyl group and the nitrogen atoms of the diazepane ring.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to model these processes. These studies typically investigate the potential energy surface for the movement of a proton from the hydroxyl group to one of the nitrogen atoms. The stability of the resulting zwitterionic species can be assessed, and the transition state for the proton transfer can be located and characterized.

Key Research Findings:

Intramolecular Proton Transfer: Computational models can predict the likelihood of intramolecular proton transfer. In this compound, the proton on the hydroxyl group can potentially be transferred to either the N1 or N4 nitrogen atom. The calculations would involve optimizing the geometry of the initial state (with the hydroxyl group intact), the final zwitterionic state, and the transition state connecting them. The energy barrier for this transfer is a key determinant of its feasibility.

Solvent-Assisted Proton Transfer: The presence of solvent molecules, particularly protic solvents like water or alcohols, can significantly mediate proton transfer. Computational models can include explicit solvent molecules to simulate a more realistic environment. These models often show that a solvent molecule can act as a proton shuttle, reducing the energy barrier for the transfer.

Influence of Boc Protecting Groups: The bulky tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms have a significant steric and electronic influence. Sterically, they may hinder the approach of solvent molecules or the geometric rearrangement required for direct intramolecular proton transfer. Electronically, the carbonyl group of the Boc moiety withdraws electron density from the nitrogen atoms, reducing their basicity and thus the driving force for proton transfer.

Below is a hypothetical data table summarizing calculated energy barriers for proton transfer under different conditions.

Proton Transfer Pathway Environment Calculated Energy Barrier (kcal/mol) Transition State Geometry
OH to N1 (Intramolecular)Gas Phase25.8Four-membered ring
OH to N4 (Intramolecular)Gas Phase28.2Four-membered ring
OH to N1 (Water-assisted)Implicit Solvent15.3Six-membered ring involving one water molecule
OH to N4 (Water-assisted)Implicit Solvent17.1Six-membered ring involving one water molecule

This table presents hypothetical data for illustrative purposes.

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, these methods can predict its UV-Vis, NMR, and IR/Raman spectra.

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of the lowest electronic transitions, the absorption maxima (λmax) can be predicted. For a saturated molecule like this compound, significant absorptions are expected only in the far UV region, primarily arising from n → σ* and σ → σ* transitions associated with the heteroatoms.

NMR Spectroscopy:

Computational chemistry can accurately predict nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants (J). The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., TMS). These calculations are highly sensitive to the molecular conformation, and therefore, a conformational analysis is often performed first.

IR/Raman Spectroscopy:

The vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculated IR and Raman intensities help in assigning the observed spectral bands to specific vibrational modes of the molecule.

Below is a data table of predicted key spectral data for this compound.

Spectroscopic Technique Predicted Parameter Calculated Value Assignment
UV-Vis (TD-DFT)λmax195 nmn → σ* (N, O)
1H NMR (GIAO)δ (OH)3.5 ppmHydroxyl proton
1H NMR (GIAO)δ (CH-OH)4.1 ppmProton on carbon bearing the OH group
13C NMR (GIAO)δ (C=O, Boc)155 ppmCarbonyl carbons of Boc groups
13C NMR (GIAO)δ (C-OH)68 ppmCarbon bearing the OH group
IR SpectroscopyVibrational Frequency3450 cm-1O-H stretch
IR SpectroscopyVibrational Frequency1690 cm-1C=O stretch (Boc groups)
Raman SpectroscopyVibrational Frequency2950 cm-1C-H stretch

This table presents hypothetical data for illustrative purposes.

Retrosynthetic Analysis of 1,4 Di Boc 6 Hydroxy 1,4 Diazepane

Fundamental Principles of Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in which a target molecule is transformed into simpler precursor structures. wikipedia.org This is achieved by breaking bonds, known as disconnections, and converting functional groups, a process termed functional group interconversion (FGI). bhavanscollegedakor.orgslideshare.net

Disconnection Approach

The disconnection approach involves the imaginary breaking of bonds in the target molecule to simplify its structure. numberanalytics.combhavanscollegedakor.org This process is the reverse of a known chemical reaction. deanfrancispress.com The goal is to identify strategic bonds that, when broken, lead to stable and readily available precursors. bham.ac.uk This method allows for the logical and systematic design of a synthetic route. wikipedia.org

Synthons and Synthetic Equivalents

A disconnection generates idealized fragments called synthons, which are typically ions. deanfrancispress.comspcmc.ac.in Since synthons themselves are not real reagents, they are represented by synthetic equivalents, which are actual chemical compounds that can be used in the laboratory to perform the desired reaction. deanfrancispress.comchemistnotes.com For instance, a carbanionic synthon might have a Grignard reagent as its synthetic equivalent.

Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are crucial for successful retrosynthetic analysis. slideshare.netnumberanalytics.com They involve the conversion of one functional group into another to facilitate a disconnection that might not otherwise be obvious or feasible. numberanalytics.compitt.edu For example, a ketone might be retrosynthetically derived from an alcohol via an FGI corresponding to an oxidation reaction. This allows for a wider range of possible disconnections and synthetic routes. imperial.ac.uk

Strategic Disconnections for the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. The synthesis of such rings presents unique challenges. nih.gov

Considerations for Seven-Membered Ring Formation

The formation of seven-membered rings is often entropically disfavored compared to five- or six-membered rings. rsc.org Therefore, synthetic strategies must be carefully chosen to overcome this hurdle. Intramolecular cyclization reactions are a common approach, but the choice of disconnection is critical to ensure a productive ring-closing step. youtube.com Disconnections that lead to precursors with a conformational bias favoring cyclization are more likely to be successful. youtube.com

Retrosynthetic Pathways for 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane

A retrosynthetic analysis of this compound reveals several key challenges: the construction of the seven-membered diazepine (B8756704) ring, the introduction of the hydroxyl group at the C6 position, and the protection of the two nitrogen atoms with tert-butoxycarbonyl (Boc) groups.

Approaches to Introduce the 6-Hydroxyl Group

The central challenge in the synthesis of the target molecule is the strategic introduction of the hydroxyl group at the 6-position of the 1,4-diazepane ring. A primary retrosynthetic disconnection points to a precursor ketone, 1,4-(Di-Boc)-1,4-diazepan-6-one . The hydroxyl group can then be installed via a reduction of this ketone.

Retrosynthetic disconnection of the hydroxyl group.Figure 1: Retrosynthetic disconnection of the 6-hydroxyl group to a ketone precursor.

The synthesis of the key ketone intermediate can be envisioned through several pathways. One common strategy for the formation of such cyclic ketones involves an intramolecular cyclization. For instance, a linear precursor containing the necessary carbon and nitrogen framework could be cyclized to form the seven-membered ring.

Another approach involves the functionalization of a pre-existing 1,4-diazepane ring. However, direct C-H oxidation at the 6-position is generally challenging due to the lack of activating groups. A more plausible strategy involves the synthesis of a related functionalized diazepane, such as 1,4-diazepane-6-amine, followed by conversion of the amino group to a hydroxyl group via a diazotization reaction. researchgate.net

Table 1: Potential Precursors for the Introduction of the 6-Hydroxyl Group

Precursor Compound Synthetic Transformation Key Reagents
1,4-(Di-Boc)-1,4-diazepan-6-one Ketone reduction NaBH4, LiAlH4
Linear amino ester/acid Intramolecular amidation/cyclization Coupling agents (e.g., EDC, DCC)

Strategies for Di-Boc-Protection Incorporation

The incorporation of the two Boc protecting groups on the nitrogen atoms is a critical step to modulate their reactivity and prevent side reactions during the synthesis. The timing of this protection is a key strategic decision.

The di-Boc protection can be performed on a pre-formed 6-hydroxy-1,4-diazepane. This involves treating the diamine with an excess of di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. However, this approach may suffer from incomplete protection or the formation of mono-Boc protected intermediates.

Alternatively, and often more strategically, the Boc groups can be introduced at an earlier stage of the synthesis on a linear precursor. This allows for better control over the reaction and can facilitate subsequent cyclization steps. For example, a di-Boc protected diamine can be used as a starting material for the construction of the diazepane ring. A patent for the production of 1,4-diazepane derivatives describes the protection of the amino group of a precursor compound by reacting it with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate, pyridine, or triethylamine (B128534). wikipedia.org

Incorporation of Stereochemical Control in Retrosynthetic Planning

Introducing chirality at the C6 position to form a specific enantiomer of this compound requires careful planning in the retrosynthetic analysis.

Chiral Auxiliary-Based Strategies

One established method for achieving stereocontrol is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction and are subsequently removed.

In the context of our target molecule, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the chiral center at C6. For instance, an Evans oxazolidinone auxiliary could be used to control the stereoselective alkylation of an enolate to introduce a substituent that can later be converted to the hydroxyl group. Evans' oxazolidinones are effective chiral auxiliaries for stereoselective alpha-alkylation reactions. youtube.com The chiral environment created by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions.

Asymmetric Synthesis Design within Retrosynthesis

Asymmetric synthesis aims to create a chiral molecule from an achiral precursor using a chiral catalyst or reagent. In the retrosynthesis of our target, this could be applied to the reduction of the ketone precursor, 1,4-(Di-Boc)-1,4-diazepan-6-one.

An asymmetric reduction of the ketone would directly yield the chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral catalysts, such as those based on ruthenium-diamine complexes, have been shown to be effective for the asymmetric hydrogenation of ketones. mdpi.com This approach is often highly efficient and atom-economical.

Another strategy is to start from a chiral building block, a so-called "chiral pool" synthesis. For example, an enantiomerically pure amino acid could be used as the starting material to construct the diazepane ring, thereby embedding the desired stereochemistry from the outset.

Convergent vs. Linear Synthetic Strategies

For this compound, a convergent strategy could involve the synthesis of two key fragments. For example, one fragment could be a di-Boc protected diaminoethane, and the other could be a three-carbon unit containing the precursor to the hydroxyl group. These two fragments could then be coupled to form the seven-membered ring. This approach allows for greater flexibility and optimization of the synthesis of each fragment independently.

Q & A

Basic: How can the synthesis of 1,4-(Di-Boc)-6-hydroxy-1,4-diazepane be optimized for yield and selectivity?

Methodological Answer:
Synthesis optimization typically involves:

  • Catalyst Selection : Use of mild bases (e.g., triethylamine) to facilitate Boc protection without side reactions .
  • Reaction Conditions : Temperature control (0–25°C) to prevent premature deprotection of Boc groups, as seen in analogous diazepane syntheses .
  • Stepwise Protection : Sequential Boc protection at positions 1 and 4, followed by hydroxyl group stabilization at position 6 via hydrogen bonding or inert atmospheres .
    Key Metrics : Monitor yield via HPLC and confirm selectivity through 1H^{1}\text{H}-NMR analysis of intermediate stages .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR to confirm Boc group placement and 1H^{1}\text{H}-NMR to resolve diazepane ring proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+[\text{M+H}]^+ for C20H34N2O5C_{20}H_{34}N_2O_5: 406.25) .
  • X-ray Crystallography : For resolving stereochemistry, particularly the hydroxyl group’s spatial orientation at position 6 .

Basic: What purification challenges arise during the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Byproduct Removal : Silica gel chromatography (eluent: ethyl acetate/hexane gradient) effectively separates unreacted Boc intermediates .
  • Hydroxyl Group Reactivity : Use of tert-butyl dimethylsilyl (TBDMS) as a temporary protecting group prevents undesired oxidation during purification .
  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at –20°C in anhydrous conditions to prevent Boc group hydrolysis, as observed in related diazepanes .
  • Light Sensitivity : Amber vials mitigate photodegradation of the hydroxyl group .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life via HPLC degradation profiling .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Modify the hydroxyl group (e.g., esterification, glycosylation) and Boc groups (e.g., replacement with carbamates) .
  • In Vitro Assays : Test derivatives for receptor binding (e.g., GABAA_A for neuroactivity) or enzyme inhibition (e.g., kinases) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins, guiding synthetic priorities .

Advanced: What pharmacokinetic properties are influenced by substituents on the diazepane ring, and how are they assessed?

Methodological Answer:

  • Lipophilicity : LogP measurements (shake-flask method) correlate with substituent size (e.g., Boc groups increase logP vs. hydroxyl) .
  • Metabolic Stability : Incubate derivatives with liver microsomes; quantify parent compound depletion via LC-MS .
  • Blood-Brain Barrier (BBB) Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS activity .

Advanced: How can contradictory data on substituent effects in diazepane derivatives be reconciled?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., ethyl vs. propyl substituents in anxiolytic activity) using statistical tools (ANOVA with post-hoc tests) .
  • Contextual Factors : Control for variables like assay type (e.g., cell-free vs. cell-based) and solvent polarity in activity measurements .
  • Crystallographic Validation : Resolve steric/electronic effects via X-ray structures of derivatives with conflicting activity profiles .

Advanced: What methodologies are used to detect and quantify this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Multiple reaction monitoring (MRM) with deuterated internal standards improves sensitivity in plasma/brain homogenates .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges reduces matrix interference .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Advanced: How can molecular dynamics (MD) simulations elucidate the receptor interaction mechanisms of this compound?

Methodological Answer:

  • Force Field Selection : AMBER or CHARMM for protein-ligand systems, with explicit solvent models .
  • Binding Free Energy : Calculate via MM-PBSA to identify critical residues (e.g., hydrogen bonds with hydroxyl group) .
  • Trajectory Analysis : Visualize conformational changes in receptors (e.g., GABAA_A allosteric modulation) using VMD .

Advanced: How do structural modifications of this compound compare to other diazepanes in preclinical studies?

Methodological Answer:

  • Comparative Tables : Tabulate EC50_{50}/IC50_{50} values for analogs (e.g., 1-methyl vs. 1-propyl derivatives in anxiolytic models) .
  • Thermodynamic Solubility : Compare via shake-flask method to assess formulation viability .
  • Toxicity Profiling : Screen for hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) .

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